5-Amino-6-chloro-pyrimidin-4-ol
Overview
Description
5-Amino-6-chloro-pyrimidin-4-ol is a chemical compound with the molecular formula C4H4ClN3O and a molecular weight of 145.55 . It is a useful synthetic compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 5-Amino-6-chloro-pyrimidin-4-ol, often involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines . The raw materials for the synthesis of 5-Amino-6-chloro-pyrimidin-4-ol include 4,6-Dihydroxypyrimidine, Formic acid, N,N-Diisopropylethylamine, Nickel, Trifluoroacetic acid, and Phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of 5-Amino-6-chloro-pyrimidin-4-ol consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The 5th position of the ring is substituted with an amino group, the 6th position with a chlorine atom, and the 4th position with a hydroxyl group .Physical And Chemical Properties Analysis
5-Amino-6-chloro-pyrimidin-4-ol has a molecular weight of 145.55 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Anti-inflammatory Activities
- Summary of Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described . One method involves the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Synthesis of Tetrahydropyrimido Pyrimidine-diones
- Summary of Application : An efficient procedure for the synthesis of two series of tetrahydropyrimido pyrimidine-diones has been reported .
- Methods of Application : The synthesis involves a Biginelli-type reaction of the aryl aldehydes with barbituric acid and urea or thiourea in the presence of ceric ammonium nitrate (CAN) as a catalyst .
- Results or Outcomes : The synthesis method was reported to be efficient, but no specific quantitative data or statistical analyses were provided .
Bicyclic 6 + 6 Systems: Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines
- Summary of Application : Pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines are types of bicyclic [6 + 6] systems. They have been applied on a large scale in the medical and pharmaceutical fields .
- Methods of Application : The synthesis of these compounds involves various methods, including diazotization conditions of the analogs with sodium nitrite in acetic acid through the cleavage of the N–N bond .
- Results or Outcomes : The compounds have been studied for their biological characteristics, and the synthetic significance of the titled compounds has been discussed .
Nitification Inhibitor
- Summary of Application : 2-Amino-4-chloro-6-methylpyrimidine, a derivative of pyrimidine, is used as a nitrification inhibitor .
- Methods of Application : This compound is applied in the field to study the influence of chlorine substitution in the pyrimidine ring on the proton donor ability of the amino group in 2-aminopyrimidine .
- Results or Outcomes : The specific outcomes of this application are not provided in the source .
Bicyclic 6 + 6 Systems: Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines
- Summary of Application : Pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines are types of bicyclic [6 + 6] systems. They have been applied on a large scale in the medical and pharmaceutical fields .
- Methods of Application : The synthesis of these compounds involves various methods, including diazotization conditions of the analogs with sodium nitrite in acetic acid through the cleavage of the N–N bond .
- Results or Outcomes : The compounds have been studied for their biological characteristics, and the synthetic significance of the titled compounds has been discussed .
Nitification Inhibitor
- Summary of Application : 2-Amino-4-chloro-6-methylpyrimidine, a derivative of pyrimidine, is used as a nitrification inhibitor .
- Methods of Application : This compound is applied in the field to study the influence of chlorine substitution in the pyrimidine ring on the proton donor ability of the amino group in 2-aminopyrimidine .
- Results or Outcomes : The specific outcomes of this application are not provided in the source .
Safety And Hazards
Future Directions
While specific future directions for 5-Amino-6-chloro-pyrimidin-4-ol were not found in the search results, research in the field of pyrimidine derivatives is ongoing. These compounds have been applied on a large scale in the medical and pharmaceutical fields , suggesting potential future developments in these areas.
properties
IUPAC Name |
5-amino-4-chloro-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-3-2(6)4(9)8-1-7-3/h1H,6H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMZMDMVDWIZAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282400 | |
Record name | 5-Amino-6-chloro-pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-chloro-pyrimidin-4-ol | |
CAS RN |
3137-60-8 | |
Record name | 3137-60-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25730 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-6-chloro-pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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